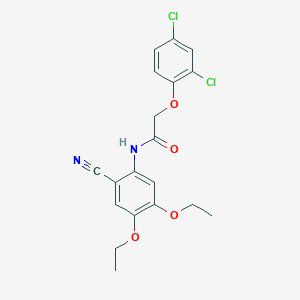
N-(2-cyano-4,5-diethoxyphenyl)-2-(3,4-diethoxyphenyl)acetamide
Descripción general
Descripción
N-(2-cyano-4,5-diethoxyphenyl)-2-(3,4-diethoxyphenyl)acetamide, also known as CDEPA, is a chemical compound with potential applications in scientific research. This compound is a member of the acetamide family and has been studied for its biochemical and physiological effects on various biological systems. In
Mecanismo De Acción
The mechanism of action for N-(2-cyano-4,5-diethoxyphenyl)-2-(3,4-diethoxyphenyl)acetamide is not fully understood. However, it has been suggested that N-(2-cyano-4,5-diethoxyphenyl)-2-(3,4-diethoxyphenyl)acetamide acts by inhibiting the expression of pro-inflammatory cytokines and chemokines. It has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Biochemical and Physiological Effects:
N-(2-cyano-4,5-diethoxyphenyl)-2-(3,4-diethoxyphenyl)acetamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. N-(2-cyano-4,5-diethoxyphenyl)-2-(3,4-diethoxyphenyl)acetamide has also been shown to reduce inflammation in various biological systems. Additionally, N-(2-cyano-4,5-diethoxyphenyl)-2-(3,4-diethoxyphenyl)acetamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(2-cyano-4,5-diethoxyphenyl)-2-(3,4-diethoxyphenyl)acetamide in lab experiments include its high purity and specificity for inhibiting pro-inflammatory cytokines and chemokines. However, the limitations of using N-(2-cyano-4,5-diethoxyphenyl)-2-(3,4-diethoxyphenyl)acetamide include its low solubility in water and the need for further studies to determine its potential toxicity.
Direcciones Futuras
There are several future directions for N-(2-cyano-4,5-diethoxyphenyl)-2-(3,4-diethoxyphenyl)acetamide research. One potential area of research is investigating the use of N-(2-cyano-4,5-diethoxyphenyl)-2-(3,4-diethoxyphenyl)acetamide in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to determine the potential toxicity of N-(2-cyano-4,5-diethoxyphenyl)-2-(3,4-diethoxyphenyl)acetamide and its long-term effects on biological systems. Finally, investigating the use of N-(2-cyano-4,5-diethoxyphenyl)-2-(3,4-diethoxyphenyl)acetamide in combination with other therapeutic agents may lead to improved treatment outcomes for various diseases.
In conclusion, N-(2-cyano-4,5-diethoxyphenyl)-2-(3,4-diethoxyphenyl)acetamide is a chemical compound with potential applications in scientific research. Its synthesis method has been optimized to yield high purity N-(2-cyano-4,5-diethoxyphenyl)-2-(3,4-diethoxyphenyl)acetamide with a good yield. N-(2-cyano-4,5-diethoxyphenyl)-2-(3,4-diethoxyphenyl)acetamide has been studied for its potential use as a therapeutic agent for various diseases and has been shown to have anti-inflammatory and anti-cancer properties. The mechanism of action for N-(2-cyano-4,5-diethoxyphenyl)-2-(3,4-diethoxyphenyl)acetamide is not fully understood, but it has been suggested that it acts by inhibiting the expression of pro-inflammatory cytokines and chemokines. The advantages of using N-(2-cyano-4,5-diethoxyphenyl)-2-(3,4-diethoxyphenyl)acetamide in lab experiments include its high purity and specificity, while the limitations include its low solubility in water and the need for further toxicity studies. Finally, future directions for N-(2-cyano-4,5-diethoxyphenyl)-2-(3,4-diethoxyphenyl)acetamide research include investigating its potential use in treating neurodegenerative diseases, determining its toxicity and long-term effects, and exploring its use in combination with other therapeutic agents.
Aplicaciones Científicas De Investigación
N-(2-cyano-4,5-diethoxyphenyl)-2-(3,4-diethoxyphenyl)acetamide has been studied for its potential use as a therapeutic agent for various diseases. It has been shown to have anti-inflammatory and anti-cancer properties. N-(2-cyano-4,5-diethoxyphenyl)-2-(3,4-diethoxyphenyl)acetamide has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, N-(2-cyano-4,5-diethoxyphenyl)-2-(3,4-diethoxyphenyl)acetamide has been investigated for its potential use in treating cardiovascular diseases and metabolic disorders.
Propiedades
IUPAC Name |
N-(2-cyano-4,5-diethoxyphenyl)-2-(3,4-diethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5/c1-5-27-19-10-9-16(11-20(19)28-6-2)12-23(26)25-18-14-22(30-8-4)21(29-7-3)13-17(18)15-24/h9-11,13-14H,5-8,12H2,1-4H3,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJSTIMYRKEWOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=O)NC2=CC(=C(C=C2C#N)OCC)OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-[({[(5-bromo-3-pyridinyl)carbonyl]amino}carbonothioyl)amino]benzoate](/img/structure/B3480055.png)

![ethyl 4-bromo-6,7-dimethyl-2-oxo-1,6-dihydro-2H-[1,3]oxazolo[4,5-e]indole-8-carboxylate](/img/structure/B3480089.png)



![3-fluoro-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamide](/img/structure/B3480102.png)
![N-({[4-(2-thienyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)thiophene-2-carboxamide](/img/structure/B3480116.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B3480123.png)
![1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-4-(2-methoxyphenyl)piperazine](/img/structure/B3480127.png)
![N-1,3-benzodioxol-5-yl-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3480128.png)
![5-(4-methoxyphenyl)-N-3-pyridinyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3480133.png)
![N-(3-pyridinylmethyl)-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B3480147.png)
![11-chloro-N-cyclopentyl-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B3480157.png)